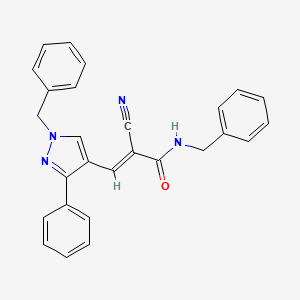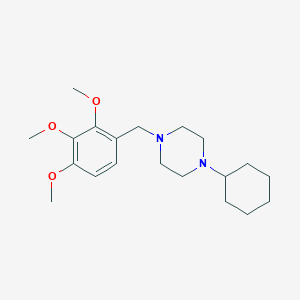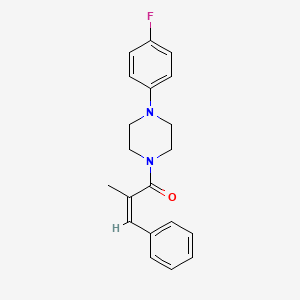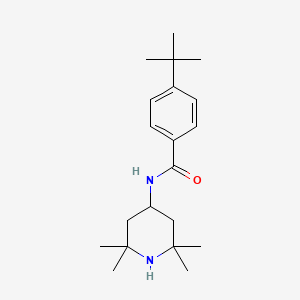
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have low toxicity and good biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide in lab experiments include its high yield and purity, low toxicity, and good biocompatibility. However, its limitations include the need for specialized equipment and expertise for its synthesis and the lack of a complete understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide. These include further investigation of its antitumor, anti-inflammatory, and antimicrobial activities, as well as its potential as a fluorescent probe and photosensitizer. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide involves the reaction of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-benzylacrylamide with cyanoacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide has potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c28-17-24(27(32)29-18-21-10-4-1-5-11-21)16-25-20-31(19-22-12-6-2-7-13-22)30-26(25)23-14-8-3-9-15-23/h1-16,20H,18-19H2,(H,29,32)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICPGKYARJMTF-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)


![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)